REACTION_SMILES
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[Al+3:17].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([C:12](=[O:13])[O:14][CH3:15])[cH:6][c:7]2[c:8]1[O:9][CH2:10][O:11]2.[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18].[Na+:24].[OH-:23].[OH2:22]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:12][OH:13])[cH:6][c:7]2[c:8]1[O:9][CH2:10][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OC)c2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COc1cc(CO)cc2c1OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |